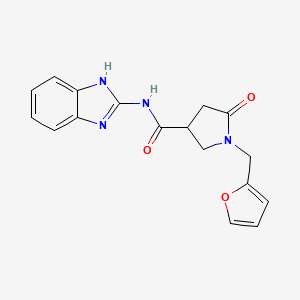
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FIPI (5-(2-Furylmethylideneamino)-2-(3-pyrrolin-1-yl)-1H-benzimidazole-1-carboxamide) and is known to exhibit potent inhibitory effects on phospholipase D (PLD) enzymes.
作用機序
FIPI exerts its inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes by binding to the active site of the enzyme and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This, in turn, inhibits the downstream signaling pathways that are activated by phosphatidic acid, leading to the observed cellular effects.
Biochemical and Physiological Effects:
FIPI has been shown to have a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, inhibition of cell migration and invasion, and anti-inflammatory properties. These effects are mediated through the inhibition of this compound enzymes and the downstream signaling pathways that are activated by phosphatidic acid.
実験室実験の利点と制限
FIPI is a potent inhibitor of N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes and has been shown to be effective in various in vitro and in vivo models of disease. However, like any other chemical compound, FIPI has its limitations. One of the main limitations is its solubility, which can be a challenge when working with this compound in vitro. Additionally, the specificity of FIPI towards this compound enzymes can be a limitation when studying other cellular processes that are not directly related to this compound enzymes.
将来の方向性
FIPI has shown great potential in various fields of scientific research, and there are several future directions that can be explored to further understand its therapeutic potential. One such direction is to study the effects of FIPI on other cellular processes that are not directly related to N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes. Another direction is to investigate the potential of FIPI as a therapeutic agent in various disease models, including cancer, inflammation, and neurodegenerative diseases. Additionally, the development of more potent and specific inhibitors of this compound enzymes could lead to the discovery of new therapeutic targets and treatments for various diseases.
合成法
The synthesis of FIPI involves the condensation reaction between 5-amino-2-(2-furylmethylideneamino) benzimidazole and 3-pyrrolin-1-yl propanoic acid. The reaction is carried out in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino) pyridine (DMAP). The resulting product is purified by recrystallization to obtain pure FIPI.
科学的研究の応用
FIPI has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to exhibit potent inhibitory effects on N-1H-benzimidazol-2-yl-1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxamide enzymes, which are involved in various cellular processes such as membrane trafficking, signal transduction, and cytoskeletal organization. FIPI has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to have anti-inflammatory properties by inhibiting the release of pro-inflammatory cytokines.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3/c22-15-8-11(9-21(15)10-12-4-3-7-24-12)16(23)20-17-18-13-5-1-2-6-14(13)19-17/h1-7,11H,8-10H2,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDOTELRHNDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,6-dimethyl-4-{1-[2-(2-pyrazin-2-yl-1,3-thiazol-4-yl)ethyl]-1H-imidazol-2-yl}phenol](/img/structure/B6140984.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[2-(3-pyridinyloxy)phenyl]prolinamide](/img/structure/B6140992.png)
![N-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methyl]-5-(2-pyrrolidinyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6140997.png)
![1-(3-methoxyphenyl)-2-{[2-(methylthio)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6141012.png)
![2-(4-tert-butylphenyl)-N-[3,5-dimethyl-1-(3-phenoxybenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B6141020.png)
![5-chloro-2-ethoxy-4-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B6141028.png)
![N'-(3-ethoxy-4-hydroxybenzylidene)-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B6141043.png)
![{4-[3-(4-ethyl-1-piperazinyl)propoxy]phenyl}methanol hydrochloride](/img/structure/B6141050.png)
![4-[4-(3-methylbutanoyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6141059.png)
![5-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazole](/img/structure/B6141061.png)
![N-(3-chloro-4-methylphenyl)-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B6141065.png)
![4-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[(3-isopropyl-5-isoxazolyl)methyl]benzamide](/img/structure/B6141076.png)
![5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6141082.png)
![1-(4-fluorobenzyl)-4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazine](/img/structure/B6141098.png)